

# The Cost-Effectiveness of Seratrodast in Research Settings: A Comparative Guide

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## Compound of Interest

Compound Name: Seratrodast

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This guide provides an objective comparison of the cost-effectiveness of **Seratrodast**, a thromboxane A2 (TXA2) receptor antagonist, with other therapeutic alternatives for asthma in research settings. The analysis is based on a synthesis of available clinical trial data, drug pricing information, and pharmacoeconomic principles.

## Executive Summary

**Seratrodast** presents a compelling case for consideration as a cost-effective oral anti-asthmatic agent, particularly when compared to the widely used leukotriene receptor antagonist, Montelukast. Clinical evidence suggests that while both drugs demonstrate comparable overall efficacy in improving asthma symptoms, **Seratrodast** shows a statistically significant advantage in improving Peak Expiratory Flow (PEF) and reducing key inflammatory markers in sputum. When factoring in the direct acquisition costs, **Seratrodast** emerges as a potentially more cost-effective option for achieving specific therapeutic endpoints in clinical research, particularly those focused on airway inflammation and lung function.

## Comparative Efficacy and Safety

A pivotal multi-center, randomized, double-blind, double-dummy clinical trial provides the most direct comparison between **Seratrodast** (80 mg once daily) and Montelukast (10 mg once daily) in adult patients with mild to moderate asthma.<sup>[1][2][3][4]</sup> The study revealed the following key findings over a 28-day treatment period:

## Data Presentation: Efficacy and Safety Comparison

Parameter	Seratrodast (80 mg)	Montelukast (10 mg)	p-value	Key Findings
Lung Function				
Change in PEF (L/s)	+0.614	+0.199	<0.05	Seratrodast showed a significantly greater improvement in Peak Expiratory Flow.[2]
Symptom Improvement				
Reduction in Expectoration Score	Significant Reduction	Reduction	<0.05	Seratrodast was significantly more effective in reducing expectoration.[2]
Inflammatory Biomarkers (Sputum)				
Reduction in Eosinophil Cationic Protein (ECP)	Significant Reduction	Reduction	<0.05	Seratrodast led to a greater reduction in this marker of eosinophilic inflammation.[2]
Reduction in Albumin	Significant Reduction	Reduction	<0.05	Indicating a greater reduction in microvascular leakage in the airways with Seratrodast.[5]
Safety Profile				

Adverse Events	Mild increase in hepatic enzymes (not clinically significant)	Mild increase in hepatic enzymes (not clinically significant)	N/A	Both treatments had similar and favorable tolerability profiles with no serious adverse events reported. <a href="#">[1]</a> <a href="#">[2]</a>
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## Cost-Effectiveness Analysis

A formal cost-effectiveness study directly comparing **Seratrodast** and Montelukast is not readily available in the published literature. However, by integrating the clinical efficacy data with available drug pricing, a comparative analysis can be constructed.

### Direct Cost Comparison

Drug	Dosage	Estimated Price (per tablet)	Estimated Monthly Cost (30 days)
Seratrodast	80 mg	~\$0.73 - \$2.51 <a href="#">[6]</a> <a href="#">[7]</a>	~\$21.90 - \$75.30
Montelukast	10 mg	~\$0.13 - \$2.00 <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>	~\$3.90 - \$60.00

Note: Prices are estimates based on available online pharmacy data and can vary significantly based on manufacturer, location, and insurance coverage. These figures are for informational purposes in a research context and not for patient-level decision-making.

### Interpretation of Cost-Effectiveness

While the monthly cost of Montelukast can be lower at the bottom end of its price range, **Seratrodast** demonstrates superior efficacy in specific, clinically meaningful endpoints such as PEF. For research studies where the primary outcome is a significant improvement in lung function or a reduction in specific inflammatory biomarkers, the potentially higher monthly cost

of **Seratrodast** may be justified by its greater therapeutic effect, leading to a more favorable incremental cost-effectiveness ratio (ICER) for achieving those specific goals.

Furthermore, the economic burden of asthma is significantly influenced by indirect costs such as hospitalizations, emergency department visits, and lost productivity due to exacerbations. [13][14][15][16][17] The superior improvement in PEF observed with **Seratrodast** could translate to a greater reduction in the risk of exacerbations, potentially leading to significant downstream cost savings in a real-world setting.[18]

## Experimental Protocols

### Pivotal Clinical Trial Methodology (**Seratrodast** vs. Montelukast)

- Study Design: A multi-center, randomized, comparative, double-blind, double-dummy, parallel-group, non-inferiority study.[1][4]
- Participants: 205 adult patients (aged >18 years) with mild to moderate persistent asthma, maintained on a low dose of inhaled corticosteroids.[1][2]
- Intervention: Patients were randomly assigned to receive either **Seratrodast** 80 mg or Montelukast 10 mg once daily for 28 days.[1][2]
- Primary Efficacy Endpoints:
  - Change from baseline in asthma symptom scores (wheezing, shortness of breath, expectoration, cough, and chest tightness).
  - Change from baseline in lung function parameters (PEF, FVC, and FEV1).
  - Change from baseline in sputum and mucociliary clearance parameters (Fucose, Eosinophil Cationic Protein, and Albumin).[1][2]
- Safety Assessment: Monitoring and recording of all adverse events.[1]

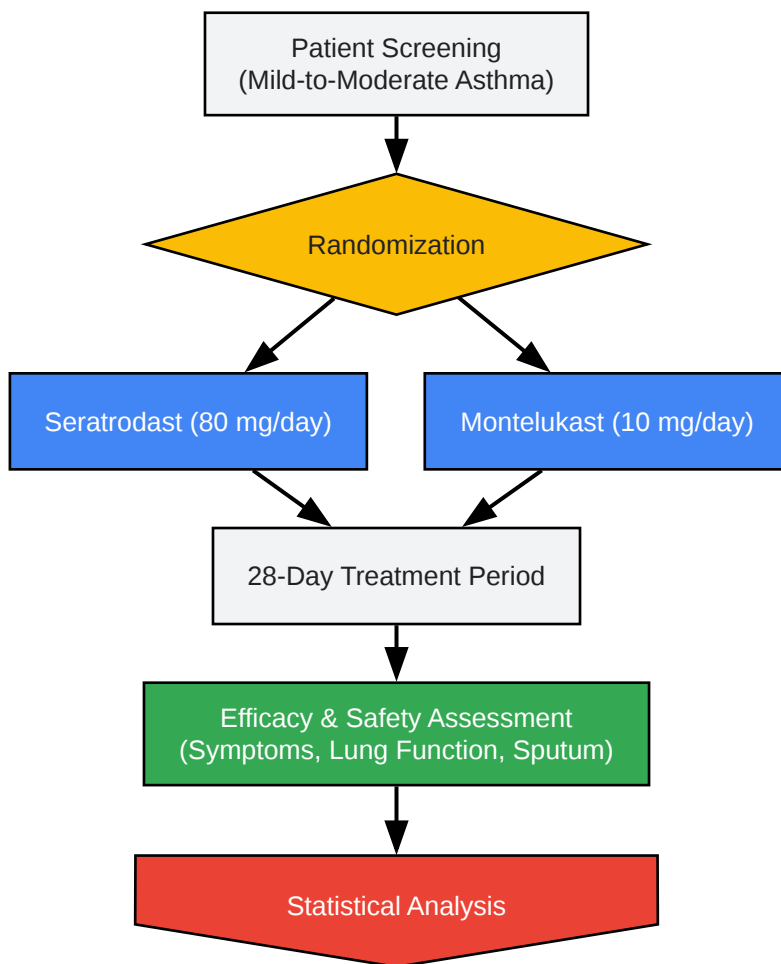
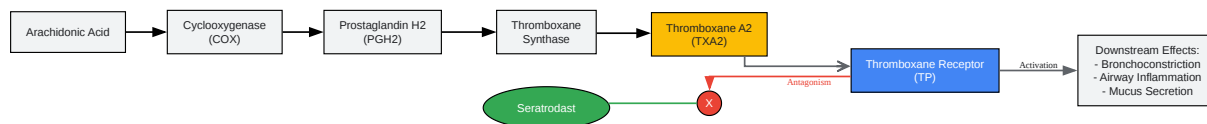
### Sputum Analysis Methodology

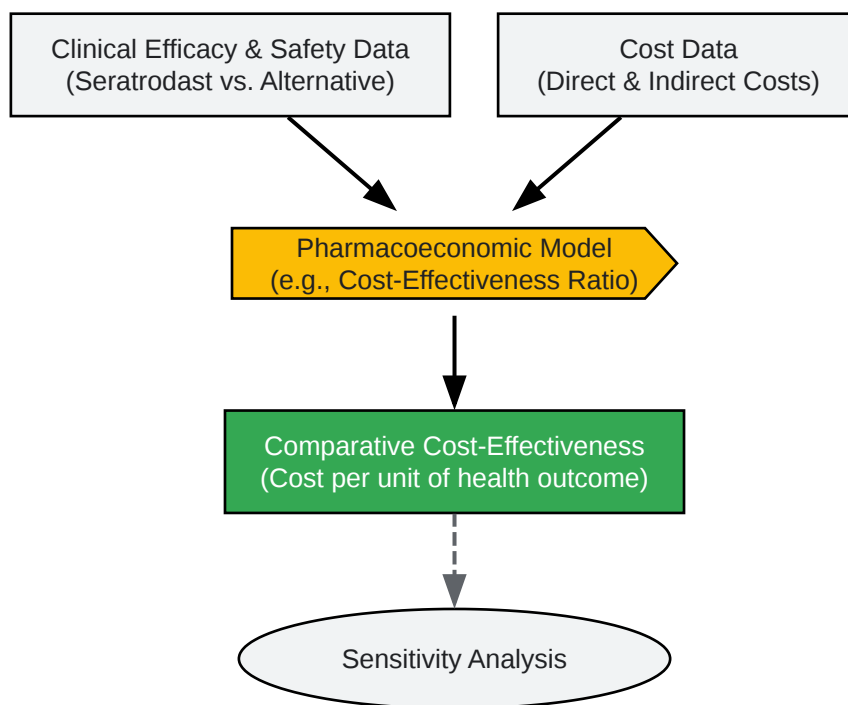
- Sputum Induction: Sputum is induced by the inhalation of nebulized hypertonic saline (e.g., 3-5%).[19][20]

- Processing: The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and allow for cell dispersion.[19]
- Cell Counting and Differentiation: Total cell counts are performed, and slides are prepared for differential cell counts (e.g., eosinophils, neutrophils, macrophages) using staining techniques like Wright-Giemsa.
- Supernatant Analysis: The supernatant can be separated by centrifugation and used for the analysis of soluble biomarkers such as ECP and albumin using methods like ELISA.[19][20]

## Visualizations

Signaling Pathway of **Seratrodast**





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